molecular formula C6H10ClNO4 B15260468 1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride

1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B15260468
M. Wt: 195.60 g/mol
InChI Key: VSRLMBHYXVIRGH-UHFFFAOYSA-N
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Description

1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative. This compound is notable for its unique cyclopropane ring structure, which imparts distinct chemical and biological properties. It is a white solid and is often used in various scientific research applications due to its role as a precursor to important biochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of high-pressure reactors and specialized catalysts can enhance the yield and purity of the final product. The reaction conditions typically include elevated temperatures and the use of solvents to facilitate the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include various cyclopropane-containing amino acids and their derivatives. These products are often used as intermediates in the synthesis of more complex biochemical compounds.

Scientific Research Applications

1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its dual role in both plant and mammalian systems. Its ability to act as a precursor to ethylene and modulate NMDA receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C6H10ClNO4

Molecular Weight

195.60 g/mol

IUPAC Name

1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)2-3(6)1-4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H

InChI Key

VSRLMBHYXVIRGH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)N)CC(=O)O.Cl

Origin of Product

United States

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